molecular formula C16H21NO3 B4601042 4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid, AldrichCPR

4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid, AldrichCPR

Cat. No.: B4601042
M. Wt: 275.34 g/mol
InChI Key: XBBRKXLPNIARMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid, AldrichCPR is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
The exact mass of the compound 4-oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid is 275.15214353 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Health Impact of Related Compounds

Human Urinary Carcinogen Metabolites Biomarkers for Investigating Tobacco and Cancer

explores the utility of measuring human urinary carcinogen metabolites, including various naphthalene derivatives, for obtaining vital information about tobacco exposure and cancer risk. This research highlights the role of specific metabolites as biomarkers for carcinogen exposure and metabolism in humans, emphasizing their significance in studies on tobacco products and cancer, especially environmental tobacco smoke (ETS) exposure (Hecht, 2002).

Environmental Fate and Aquatic Effects

A Review of the Environmental Fate and Aquatic Effects of a Series of C4 and C8 Oxo-Process Chemicals examines the environmental behavior and impact of C4 and C8 compounds, including oxo-process chemicals. This study underscores the rapid biodegradability and low aquatic toxicity of these compounds, suggesting their minimal environmental risk when released inadvertently. Such insights are crucial for environmental safety assessments of industrial chemicals (Staples, 2001).

Biodegradation and Environmental Management

Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater A Review

summarizes current knowledge on the degradation and environmental fate of ETBE, a gasoline oxygenate. This review indicates the presence of microorganisms capable of degrading ETBE under aerobic conditions, which is pertinent for environmental remediation efforts (Thornton et al., 2020).

Pharmacological Review and Applications

Chlorogenic Acid A Pharmacological Review and Call for Further Research

delves into the various biological and pharmacological effects of chlorogenic acid, a phenolic compound with antioxidant, antibacterial, hepatoprotective, and other health-beneficial properties. The review calls for more research to optimize its biological and pharmacological effects, potentially for use as a natural food additive or medicinal compound (Naveed et al., 2018).

Properties

IUPAC Name

4-oxo-4-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(17-15(18)8-9-16(19)20)13-7-6-12-4-2-3-5-14(12)10-13/h6-7,10-11H,2-5,8-9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBRKXLPNIARMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid, AldrichCPR
Reactant of Route 2
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Reactant of Route 2
4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid, AldrichCPR
Reactant of Route 3
Reactant of Route 3
4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid, AldrichCPR
Reactant of Route 4
Reactant of Route 4
4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid, AldrichCPR
Reactant of Route 5
Reactant of Route 5
4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid, AldrichCPR
Reactant of Route 6
Reactant of Route 6
4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid, AldrichCPR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.